(S)-1-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxylic acid
Overview
Description
(S)-1-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C23H24N2O5 and its molecular weight is 408.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Drug Discovery
A study by Nimje et al. (2020) highlights the synthesis of differentially protected azatryptophan derivatives using (S)-1-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxylic acid as a precursor. These derivatives are critical for peptide-based drug discovery, showcasing the compound's role in the development of new therapeutic agents (Nimje et al., 2020).
Bioimaging and Photophysics
The compound also finds application in bioimaging, as illustrated by Morales et al. (2010). They investigated the linear and nonlinear photophysics of a water-soluble fluorene derivative related to (S)-1-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxylic acid. This research demonstrates the compound's utility in enhancing bioimaging techniques, especially for integrin-targeting probes (Morales et al., 2010).
Antimicrobial Activity
Patel et al. (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, showcasing how derivatives of (S)-1-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxylic acid can be utilized to combat various bacterial and fungal infections (Patel et al., 2011).
Chemical Synthesis and Structural Analysis
Research by Kang et al. (2015) on the C-H functionalization of cyclic amines, including pyrrolidine, using α,β-unsaturated carbonyl compounds, further emphasizes the compound's versatility in facilitating novel chemical synthesis techniques. This process aids in the synthesis of ring-fused pyrrolines, pivotal in various chemical and pharmaceutical applications (Kang et al., 2015).
properties
IUPAC Name |
(2S)-1-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c26-21(25-13-5-10-20(25)22(27)28)11-12-24-23(29)30-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,24,29)(H,27,28)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHMPGGPDZCPKV-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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